N-(4-acetamidophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
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Description
N-(4-acetamidophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetamidophenyl group, a pyrimidine moiety, and a fluorophenyl substituent. Its molecular formula is C21H22FN3O3, with a molecular weight of approximately 377.42 g/mol. The presence of the fluorine atom and the pyrimidine ring contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. Research indicates that this compound may act as an inhibitor or modulator of certain signaling pathways, leading to therapeutic effects in various conditions.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance:
- Case Study 1 : In a study involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Case Study 2 : Another investigation reported that treatment with this compound resulted in a marked decrease in tumor growth in xenograft models.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and chemokines, thereby reducing inflammation in various models:
- Research Findings : In animal models of arthritis, administration of this compound led to decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest:
- Absorption : The compound exhibits moderate bioavailability when administered orally.
- Distribution : It shows good tissue distribution, particularly in liver and tumor tissues.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : The compound is largely eliminated through renal pathways.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H22FN3O3 |
Molecular Weight | 377.42 g/mol |
Anticancer IC50 | Low micromolar range |
Anti-inflammatory Markers | Decreased TNF-alpha, IL-6 |
Bioavailability | Moderate |
Tissue Distribution | High in liver and tumors |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-13-11-20(26-21(23-13)15-3-5-16(22)6-4-15)29-12-19(28)25-18-9-7-17(8-10-18)24-14(2)27/h3-11H,12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQLOOFUEXBPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.